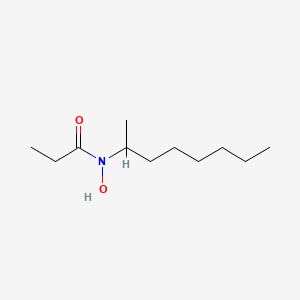![molecular formula C11H22O2SSi B14592543 Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane CAS No. 61529-77-9](/img/structure/B14592543.png)
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane is a chemical compound with the molecular formula C10H20O2SSi . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: The compound’s derivatives may be explored for their biological activities and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating various chemical reactions within biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: This compound shares some structural similarities but differs in its functional groups and applications.
Diethyltoluamide (DEET): Although primarily used as an insect repellent, it has some structural resemblance to diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane.
Propriétés
Numéro CAS |
61529-77-9 |
|---|---|
Formule moléculaire |
C11H22O2SSi |
Poids moléculaire |
246.44 g/mol |
Nom IUPAC |
diethyl-methyl-(3-methyl-4-methylsulfonylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C11H22O2SSi/c1-6-15(5,7-2)9-8-11(3)10-14(4,12)13/h8-10H,6-7H2,1-5H3 |
Clé InChI |
HEQYBMVWKYXBOR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


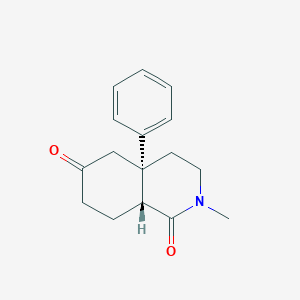


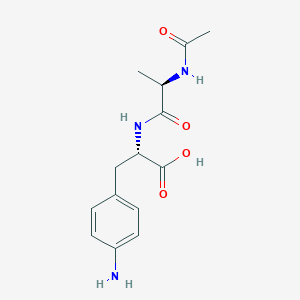
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
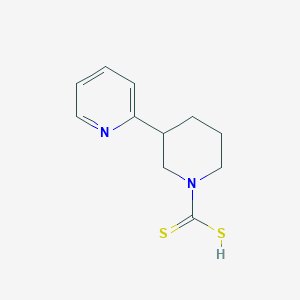
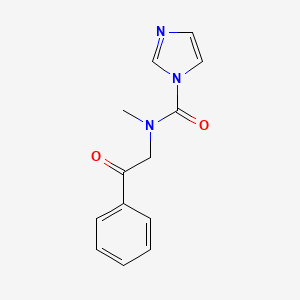
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
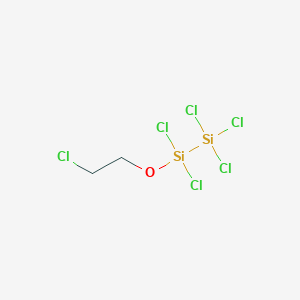
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
